4-Methylhex-3-enoic acid

Catalog No.
S2752798
CAS No.
55665-79-7
M.F
C7H12O2
M. Wt
128.171
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylhex-3-enoic acid

CAS Number

55665-79-7

Product Name

4-Methylhex-3-enoic acid

IUPAC Name

(E)-4-methylhex-3-enoic acid

Molecular Formula

C7H12O2

Molecular Weight

128.171

InChI

InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9)/b6-4+

InChI Key

VKWJULLMBKNPEC-GQCTYLIASA-N

SMILES

CCC(=CCC(=O)O)C

Solubility

not available

It’s possible that this compound is used in various chemical reactions or as a building block in the synthesis of more complex molecules.

    Odor Inhibition

    Spectroscopic Analysis

    The compound could be used in spectroscopic analysis as indicated by the mention of NMR, HPLC, LC-MS, UPLC in one of the sources . These are techniques used in analytical chemistry to identify and quantify substances in a sample.

    Industrial Use

    According to another source , this compound is recommended for industry use only.

4-Methylhex-3-enoic acid is a branched-chain unsaturated fatty acid with the molecular formula C7H12O2C_7H_{12}O_2 and a molecular weight of approximately 128.17 g/mol. It features a double bond located at the third carbon of the hexanoic acid chain, contributing to its unique properties. This compound is characterized by its distinct structure, which includes a methyl group at the fourth carbon position, influencing its chemical behavior and biological activity .

Typical of unsaturated carboxylic acids:

  • Hydrogenation: The double bond can be hydrogenated to form 4-methylhexanoic acid, which is a saturated derivative.
  • Esterification: It can react with alcohols to form esters, which are often used in flavoring and fragrance applications.
  • Oxidation: The carboxylic acid group can undergo oxidation reactions, potentially leading to the formation of more complex molecules.

These reactions are significant in both synthetic organic chemistry and industrial applications, where modifications of the compound can yield valuable derivatives .

Research indicates that 4-methylhex-3-enoic acid exhibits biological activities that may be relevant in various fields, including pharmacology and biochemistry. Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in developing natural preservatives or therapeutic agents. Additionally, its structural features may influence lipid metabolism and cellular signaling pathways .

Several methods exist for synthesizing 4-methylhex-3-enoic acid:

  • Alkylation Reactions: Starting from simpler carboxylic acids or their derivatives, alkylation with appropriate reagents can yield this compound.
  • Dehydration of Alcohols: Alcohols can be dehydrated under acidic conditions to form the corresponding unsaturated acids.
  • Biotechnological Approaches: Enzymatic methods using specific microorganisms have been explored for producing this compound from renewable resources, emphasizing green chemistry principles .

4-Methylhex-3-enoic acid finds applications across various industries:

  • Flavoring Agents: Due to its unique odor profile, it is utilized in food and fragrance formulations.
  • Chemical Intermediates: It serves as a precursor for synthesizing more complex organic compounds.
  • Cosmetics: Its potential antimicrobial properties make it suitable for inclusion in personal care products as a preservative .

Interaction studies involving 4-methylhex-3-enoic acid focus on its behavior in biological systems and potential interactions with enzymes or receptors. Initial findings suggest that it may modulate certain metabolic pathways, although comprehensive studies are required to elucidate its mechanisms of action fully. Research into its interactions with other compounds may reveal synergistic effects that enhance its efficacy in various applications .

Several compounds share structural similarities with 4-methylhex-3-enoic acid. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-Methylhexanoic acidC7H14O2Saturated derivative; lacks double bond
3-Methylhexanoic acidC7H14O2Different position of methyl group; saturated
(E)-4-Methylhex-3-enoic acidC7H12O2Geometric isomer; different spatial arrangement
(Z)-4-Methylhex-3-enoic acidC7H12O2Geometric isomer; different spatial arrangement

The uniqueness of 4-methylhex-3-enoic acid lies in its specific double bond configuration and branching, which contribute to its distinct chemical reactivity and biological properties compared to its structural analogs .

XLogP3

1.8

Dates

Modify: 2023-08-16

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